4-Fluoro-2-methoxybenzaldehyde
Overview
Description
4-Fluoro-2-methoxybenzaldehyde is an organic compound with the chemical formula C8H7FO2. It is a fluorinated aromatic aldehyde, characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methoxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and orientation of the substituents on the benzene ring.
Oxidation and Reduction: It can be oxidized to form 4-fluoro-2-methoxybenzoic acid or reduced to form 4-fluoro-2-methoxybenzyl alcohol.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: 4-Fluoro-2-methoxybenzoic acid
Reduction: 4-Fluoro-2-methoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-Fluoro-2-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-fluoro-2-methoxybenzaldehyde exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems, leading to oxidative stress and cell death in fungal pathogens . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox balance in cells .
Comparison with Similar Compounds
- 4-Fluoro-2-methoxybenzoic acid
- 4-Fluoro-2-methoxybenzyl alcohol
- 2-Fluoro-4-methoxybenzaldehyde
Comparison: 4-Fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which influences its reactivity and properties.
Properties
IUPAC Name |
4-fluoro-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379085 | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-83-9 | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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